![molecular formula C13H18N2O3 B6634890 N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-pyridin-3-ylacetamide](/img/structure/B6634890.png)
N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-pyridin-3-ylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-pyridin-3-ylacetamide, also known as HM-3, is a chemical compound that has been extensively studied for its potential therapeutic applications. HM-3 is a pyridine derivative that has been shown to possess a variety of biochemical and physiological effects, making it a promising candidate for further research and development.
Wirkmechanismus
The mechanism of action of N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-pyridin-3-ylacetamide involves its ability to modulate various cellular signaling pathways. N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-pyridin-3-ylacetamide has been shown to inhibit the activity of protein kinase C (PKC), a key signaling molecule involved in cell growth and proliferation. In addition, N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-pyridin-3-ylacetamide has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in cellular energy homeostasis.
Biochemical and Physiological Effects:
N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-pyridin-3-ylacetamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-pyridin-3-ylacetamide has been shown to induce apoptosis and inhibit cell growth. In neurons, N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-pyridin-3-ylacetamide has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases. In cardiovascular tissue, N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-pyridin-3-ylacetamide has been shown to have vasodilatory effects and may have potential applications in the treatment of hypertension.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-pyridin-3-ylacetamide in lab experiments is its well-characterized mechanism of action. Additionally, N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-pyridin-3-ylacetamide has been extensively studied in a variety of contexts, making it a reliable tool for studying cellular signaling pathways. However, one limitation of using N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-pyridin-3-ylacetamide in lab experiments is its potential toxicity, which may limit its use in certain experimental systems.
Zukünftige Richtungen
There are several potential future directions for research on N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-pyridin-3-ylacetamide. One area of interest is the development of N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-pyridin-3-ylacetamide derivatives with improved pharmacological properties, such as increased potency or reduced toxicity. Another area of interest is the investigation of the potential therapeutic applications of N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-pyridin-3-ylacetamide in a variety of disease contexts, including cancer, neurological disorders, and cardiovascular disease. Finally, further research is needed to fully elucidate the mechanism of action of N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-pyridin-3-ylacetamide and its effects on cellular signaling pathways.
Synthesemethoden
The synthesis of N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-pyridin-3-ylacetamide involves the reaction of 2-bromo-3-pyridylacetic acid with 3-hydroxy-2-methyl-4H-pyran-4-one in the presence of a base. The resulting product is then purified through recrystallization to obtain pure N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-pyridin-3-ylacetamide.
Wissenschaftliche Forschungsanwendungen
N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-pyridin-3-ylacetamide has been studied for its potential therapeutic applications in a variety of areas, including cancer treatment, neurological disorders, and cardiovascular disease. In cancer research, N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-pyridin-3-ylacetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In neurological research, N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-pyridin-3-ylacetamide has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cardiovascular research, N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-pyridin-3-ylacetamide has been shown to have vasodilatory effects and may have potential applications in the treatment of hypertension.
Eigenschaften
IUPAC Name |
N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-pyridin-3-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-10-13(17,4-6-18-10)9-15-12(16)7-11-3-2-5-14-8-11/h2-3,5,8,10,17H,4,6-7,9H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQHRJAYXWUEKPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCO1)(CNC(=O)CC2=CN=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-pyridin-3-ylacetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.